1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the benzyl group: This step involves the alkylation of the pyrrole ring with benzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Scientific Research Applications
1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of new drugs with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It is used in biological studies to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study the mechanisms of biological processes and to identify new drug targets.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Benzyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can be compared with other pyrrole derivatives, such as:
1-Benzyl-4,5-dimethyl-1H-pyrrole-2-amine: Lacks the methylsulfonyl group, which may result in different biological activities and chemical reactivity.
1-Benzyl-3-(methylsulfonyl)-1H-pyrrole-2-amine: Lacks the methyl groups at the 4 and 5 positions, which may affect its steric properties and interactions with biological targets.
1-Benzyl-4,5-dimethyl-3-(methylthio)-1H-pyrrole-2-amine: Contains a methylthio group instead of a methylsulfonyl group, which may result in different redox properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-11(2)16(9-12-7-5-4-6-8-12)14(15)13(10)19(3,17)18/h4-8H,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCTJKXMJGSBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363335 |
Source
|
Record name | SBB055793 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77444-88-3 |
Source
|
Record name | 4,5-Dimethyl-3-(methylsulfonyl)-1-(phenylmethyl)-1H-pyrrol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77444-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB055793 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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